![molecular formula C36H39FN2O7 B588384 Allyl Ester of Atorvastatin Cyclic (Fluorophenyl) Impurity CAS No. 1316643-57-8](/img/structure/B588384.png)
Allyl Ester of Atorvastatin Cyclic (Fluorophenyl) Impurity
Overview
Description
Allyl Ester of Atorvastatin Cyclic (Fluorophenyl) Impurity, also known as Allyl-ATV-cycloFP, is an intermediate in the preparation of Atorvastatin degradation products . It is a reliable reference material that meets strict industry standards and is used for pharmaceutical research and development .
Molecular Structure Analysis
The molecular formula of Allyl Ester of Atorvastatin Cyclic (Fluorophenyl) Impurity is C36H39FN2O7. The molecular weight is 630.713.Scientific Research Applications
Natural Product Synthesis
The compound can be used in the development of allyl–allyl cross-coupling, which is a practical synthetic route for the direct construction of 1,5-dienes . These are significant building blocks in chemical synthesis and are abundant in terpenes .
Bromination of Conjugated Allylic Compounds
The compound can be used in the bromination of conjugated allylic compounds. This process has been optimized in a self-made continuous-flow photoreactor, which significantly improved the conversion rate and selectivity .
3. Intermediate in the Preparation of Atorvastatin Degradation Products The compound is used as an intermediate in the preparation of Atorvastatin degradation products .
4. Analytical Methods for Determination of Statins The compound can be used in the development of analytical methods for the determination of statins, which are among the most frequently prescribed agents for reducing morbidity and mortality related to cardiovascular diseases .
Nonlinear Optical Material
A fluorinated chalcone derivative of the compound has been synthesized and characterized. It has been found to have a high third-order nonlinear susceptibility, making it a promising nonlinear optical material .
6. Synthesis of (Prop-2-ynyloxy) Benzene and its Derivatives The compound can be used in the synthesis of (prop-2-ynyloxy) benzene and its derivatives .
Safety and Hazards
Mechanism of Action
Target of Action
Allyl-ATV-cycloFP is an intermediate in the preparation of Atorvastatin degradation products . The primary targets of this compound are likely to be the same as those of Atorvastatin, which is primarily used to lower blood cholesterol.
Mode of Action
Given its role as an intermediate in the preparation of atorvastatin degradation products , it may interact with its targets in a similar manner to Atorvastatin.
Biochemical Pathways
As an intermediate in the preparation of atorvastatin degradation products , it may affect similar pathways to Atorvastatin, which primarily acts on the mevalonate pathway to inhibit the production of cholesterol.
Pharmacokinetics
As an intermediate in the preparation of Atorvastatin degradation products , its pharmacokinetic properties may be similar to those of Atorvastatin.
Result of Action
Given its role as an intermediate in the preparation of Atorvastatin degradation products , its effects may be similar to those of Atorvastatin, which include lowering blood cholesterol levels.
properties
IUPAC Name |
prop-2-enyl 4-[1-(4-fluorophenyl)-5-hydroxy-2-phenyl-4-(phenylcarbamoyl)-5-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39FN2O7/c1-4-21-44-31(41)23-29(40)22-30-19-20-39-35(43,24(2)3)34(32(42)38-28-13-9-6-10-14-28)33(46-34,25-11-7-5-8-12-25)36(39,45-30)26-15-17-27(37)18-16-26/h4-18,24,29-30,40,43H,1,19-23H2,2-3H3,(H,38,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZRKOVVTBBKSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C2(C(O2)(C3(N1CCC(O3)CC(CC(=O)OCC=C)O)C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39FN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747059 | |
Record name | Prop-2-en-1-yl 4-[1b-(4-fluorophenyl)-7-hydroxy-1a-phenyl-7a-(phenylcarbamoyl)-7-(propan-2-yl)hexahydro-3H-oxireno[3,4]pyrrolo[2,1-b][1,3]oxazin-3-yl]-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl Ester of Atorvastatin Cyclic (Fluorophenyl) Impurity | |
CAS RN |
1316643-57-8 | |
Record name | Prop-2-en-1-yl 4-[1b-(4-fluorophenyl)-7-hydroxy-1a-phenyl-7a-(phenylcarbamoyl)-7-(propan-2-yl)hexahydro-3H-oxireno[3,4]pyrrolo[2,1-b][1,3]oxazin-3-yl]-3-hydroxybutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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